Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Related imidazo[1,2-a]pyridine analogues have shown pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown cytotoxic effects .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to be influenced by various reaction conditions .
Biochemical Analysis
Biochemical Properties
8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in radical reactions, which are essential for the direct functionalization of imidazo[1,2-a]pyridine derivatives . The interactions between this compound and biomolecules often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are crucial for the construction of imidazo[1,2-a]pyridine derivatives, which have numerous applications in medicinal chemistry.
Cellular Effects
The effects of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by affecting the bacterial load in infected cells . These effects highlight the potential of this compound in developing new therapeutic agents.
Molecular Mechanism
The molecular mechanism of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by participating in radical reactions that lead to the direct functionalization of imidazo[1,2-a]pyridine derivatives . These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies, which are essential for the compound’s biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, in an acute tuberculosis mouse model, different doses of the compound led to varying reductions in bacterial load over a four-week treatment period . These findings indicate the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in bacterial load in tuberculosis-infected mice . At higher doses, the compound achieved a 99.9% reduction in bacterial load, demonstrating its potent antibacterial activity . It is essential to consider potential toxic or adverse effects at high doses to ensure safe and effective therapeutic use.
Metabolic Pathways
8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s participation in radical reactions and direct functionalization processes highlights its role in metabolic flux and metabolite levels . These interactions are crucial for the compound’s effectiveness in biochemical applications.
Transport and Distribution
The transport and distribution of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for the compound’s effectiveness in therapeutic applications.
Subcellular Localization
The subcellular localization of 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization mechanisms are essential for the compound’s biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . The reaction typically occurs under mild conditions and yields the desired product in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-imidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to its analogs with other halogens .
Properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKDWXTDFFOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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